1,3,5-Triazaadamantane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H13N3/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7H,1-6H2 |
InChI Key |
XZDLLQQBTVSJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN3CN1CN(C2)C3 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1,3,5 Triazaadamantane Architectures
Convergent and Divergent Synthetic Strategies
The synthesis of 1,3,5-triazaadamantane and its derivatives often employs both convergent and divergent approaches to build molecular complexity. Divergent strategies typically begin with the construction of the core this compound skeleton, which is then elaborated through functionalization at its bridgehead or bridge positions. A common method involves the condensation of tris(hydroxymethyl)methane derivatives with amines and carbonyl compounds. semanticscholar.org For instance, the reaction of triamines, derived from the corresponding triazides, with various aldehydes or ketones is a well-established route to this compound derivatives. semanticscholar.org This approach allows for the introduction of a wide range of substituents on the cage framework.
Convergent strategies, on the other hand, involve the assembly of pre-functionalized fragments to form the triazaadamantane core in the later stages of the synthesis. This can be particularly advantageous for creating more complex or asymmetrically substituted derivatives. While less common for the parent this compound, convergent principles are applied in the broader field of heteroadamantane synthesis.
Mechanistic Elucidation of Formation Pathways
Understanding the mechanisms underlying the formation of the this compound framework is crucial for optimizing existing synthetic routes and designing new ones. The formation of this cage structure is a fascinating example of molecular self-assembly, often involving a cascade of reactions.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to the this compound core by combining three or more starting materials in a single synthetic operation. A classic and widely utilized approach is the condensation of an amine, formaldehyde, and a C-H acidic compound. researchgate.netsemanticscholar.org For example, the reaction of nitromethane (B149229), formaldehyde, and ammonia (B1221849) or primary amines can lead to the formation of 7-nitro-1,3,5-triazaadamantane (B1218248). semanticscholar.orgnih.gov This reaction proceeds through a series of Mannich-type condensations and subsequent intramolecular cyclizations. The initial steps involve the formation of aminomethyl and nitroalkyl intermediates, which then assemble into the cage structure. The efficiency of these MCRs makes the resulting triazaadamantane derivatives readily available for further synthetic modifications. semanticscholar.org
Another notable MCR is the Bucherer-Bergs reaction, which, while primarily used for synthesizing hydantoins, shares mechanistic principles with some azaadamantane syntheses involving cyanides. nih.gov The key feature of these MCRs is the tandem formation of multiple carbon-nitrogen bonds, leading to the rapid construction of the complex polycyclic architecture.
Intramolecular Cyclization Dynamics
Intramolecular cyclization is a key mechanistic step in many syntheses of this compound and related heterocycles. researchgate.netnih.govrsc.org In the context of MCRs, after the initial intermolecular condensations, the resulting acyclic or partially cyclized intermediates undergo intramolecular ring closures to form the adamantane (B196018) cage. The stereochemistry and regioselectivity of these cyclizations are often directed by the geometry of the intermediate.
Catalytic Protocols in this compound Synthesis
Catalysis has emerged as a powerful tool for improving the efficiency and selectivity of this compound synthesis. Both acid and base catalysis are commonly employed in the condensation reactions that form the core structure. For example, concentrated sulfuric acid can be used as a catalyst in the synthesis of 1,3,5-triacetyl-1,3,5-triazacyclohexane, a related precursor, from 1,3,5-trioxane (B122180) and acetonitrile (B52724). bit.edu.cn
More advanced catalytic systems involving transition metals have also been explored, particularly for the synthesis of functionalized derivatives. For example, ruthenium complexes have been used to catalyze the formation of lactones from diols in aqueous media, a transformation that could potentially be adapted for the synthesis of functionalized azaadamantanes. researchgate.net Furthermore, rhodium and ruthenium catalysts have been employed in reactions involving 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), a phosphorus-containing analogue of this compound, highlighting the potential for metal-catalyzed functionalization of the azaadamantane scaffold. nih.govresearchgate.netnih.gov
Stereochemical Control and Enantioselective Synthesis
The introduction of chirality into the this compound framework is of significant interest for applications in medicinal chemistry and asymmetric catalysis. While the parent this compound is achiral, substitution at the carbon or nitrogen atoms can create stereogenic centers.
Achieving stereochemical control in the synthesis of substituted 1,3,5-triazaadamantanes remains a challenge. Most synthetic methods lead to racemic mixtures or diastereomers. However, strategies for enantioselective synthesis are being developed. One approach involves the use of chiral starting materials. For example, chiral amines or carbonyl compounds can be used in multicomponent reactions to induce stereoselectivity in the final product.
Another promising avenue is the use of chiral catalysts to control the stereochemical outcome of the cyclization reactions. nih.govrsc.org While specific examples for the enantioselective synthesis of this compound are still emerging, developments in the broader field of asymmetric catalysis, such as enantioselective intramolecular cycloadditions, offer potential pathways. rsc.orgmdpi.com For instance, the use of chiral metal complexes to catalyze key bond-forming steps could provide access to enantiomerically enriched triazaadamantane derivatives.
Scale-Up Considerations in Academic Synthesis
The transition from laboratory-scale synthesis to larger-scale production is a critical step for the practical application of this compound derivatives. Several factors need to be considered for a successful scale-up. The cost and availability of starting materials are of primary importance. Syntheses that rely on inexpensive and readily available precursors, such as formaldehyde, ammonia, and simple nitroalkanes, are more amenable to large-scale production. semanticscholar.orgenamine.net
The efficiency and robustness of the reaction are also crucial. One-pot multicomponent reactions are particularly attractive for scale-up as they reduce the number of unit operations and purification steps. nih.gov However, the exothermic nature of some condensation reactions may require careful temperature control on a larger scale.
Purification of the final product can also be a bottleneck. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The development of scalable and efficient purification protocols is therefore an important aspect of process development. An example of a scalable synthesis in the broader adamantane family is the preparation of 1-methyladamantane, where a cost-effective approach was developed to enable further biological studies. enamine.net
Iii. Elucidation of 1,3,5 Triazaadamantane’s Molecular and Electronic Structure
Crystallographic Analysis of 1,3,5-Triazaadamantane Derivatives
Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in providing precise atomic coordinates and revealing the intricate packing of this compound derivatives in the solid state.
Single-crystal X-ray diffraction has provided definitive structural proof for various this compound derivatives. For instance, the structure of 7-amino-1,3,5-triazaadamantane (C7H14N4) was the first of an isolated triazaadamantane to be characterized. nih.gov In its crystal lattice, molecules are linked by weak intermolecular N—H⋯N hydrogen bonds, forming columns along the crystallographic fourfold axis. nih.gov
The complexation of 7-nitro-1,3,5-triazaadamantane (B1218248) with metal cations has also been elucidated through X-ray crystallography. nih.gov While solution-phase studies suggested varying stoichiometries, the solid-state structure of its complex with mercury(II) confirmed a 1:1 ratio. nih.gov Similarly, a silver complex was isolated and its crystal structure determined, providing concrete evidence of the ligand's interaction with metal ions. nih.gov
The synthesis and characterization of organopalladium complexes featuring 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) based ligands have also been supported by single-crystal X-ray diffraction analysis, confirming the molecular structures of these complex derivatives. nih.gov A study on indolyl-triazolo-thiadiazole hybrids also utilized single-crystal X-ray diffraction to confirm the molecular and supramolecular structure of the synthesized compounds. mdpi.com
Below is a table summarizing key crystallographic data for a representative this compound derivative.
Table 1: Selected Crystallographic Data for 7-amino-1,3,5-triazaadamantane
| Parameter | Value |
| Chemical Formula | C7H14N4 |
| Crystal System | Tetragonal |
| Space Group | I41/a |
| a (Å) | 14.136(3) |
| b (Å) | 14.136(3) |
| c (Å) | 7.378(2) |
| V (ų) | 1474.1(6) |
| Z | 8 |
| Data sourced from the Cambridge Crystallographic Data Centre, CCDC 792224. |
The study of solid-state polymorphism in this compound derivatives is an emerging area of interest. The way these molecules pack in a crystal can be influenced by intermolecular forces, leading to different crystalline forms, or polymorphs, with distinct physical properties. In the case of 7-amino-1,3,5-triazaadamantane, the formation of one-dimensional hydrogen-bonded chains demonstrates a basic principle of crystal engineering, where specific intermolecular interactions guide the assembly of molecules in the solid state. nih.gov The investigation of different solvent systems and crystallization conditions could potentially lead to the discovery of new polymorphic forms of this compound and its derivatives.
Advanced Spectroscopic Characterization Techniques
A suite of advanced spectroscopic techniques has been employed to probe the structural details and electronic environment of the this compound core and its derivatives.
NMR spectroscopy is a powerful tool for elucidating the solution-state structure of this compound derivatives. Both ¹H and ¹³C NMR provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the cage structure. nih.govlibretexts.org
For the parent this compound, the highly symmetric structure results in simplified NMR spectra. In derivatives, the substitution pattern breaks this symmetry, leading to more complex spectra that allow for detailed structural assignment. For example, in 7-substituted derivatives, the signals for the protons and carbons at the 1, 3, and 5 positions are often equivalent, while the substituent at the 7-position introduces distinct chemical shifts for the adjacent atoms.
¹H NMR studies have been used to investigate the interaction of 7-nitro-1,3,5-triazaadamantane with various metal cations in deuterated solvents like acetonitrile (B52724) (CD₃CN) and methanol (B129727) (CD₃OD). nih.gov Furthermore, the rigid structure of 1,3,5-triaza-7-phosphaadamantane (PTA) makes its ³¹P NMR chemical shift a sensitive probe for studying its coordination to metal centers in organometallic complexes. mdpi.comresearchgate.net The chemical shift of the phosphorus atom can change by over 100 ppm upon coordination, providing valuable information about the complex's structure in solution. mdpi.comresearchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~4.2 | s |
| ¹H | ~3.6 | s |
| ¹³C | ~74 | - |
| ¹³C | ~65 | - |
| Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and experimental conditions. |
Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the this compound framework, offering information on bond strengths and functional groups. The rigid, cage-like structure of adamantane (B196018) and its heteroanalogs gives rise to characteristic vibrational frequencies.
The IR spectra of this compound derivatives typically show strong C-N stretching vibrations in the region of 1000-1250 cm⁻¹. The presence of specific functional groups, such as a nitro group in 7-nitro-1,3,5-triazaadamantane or an amino group in 7-amino-1,3,5-triazaadamantane, gives rise to characteristic absorption bands. For instance, the nitro group exhibits symmetric and asymmetric stretching vibrations, while the amino group shows N-H stretching and bending vibrations. nih.govnih.gov These vibrational signatures are useful for confirming the identity and purity of synthesized compounds. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform a detailed vibrational assignment and conformational analysis of these molecules. iu.edu.sanih.gov
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. nih.gov Under electron impact (EI) ionization, the molecular ion is often observed, and its fragmentation can provide structural information.
The fragmentation of adamantane derivatives often involves the loss of small, stable neutral molecules or radicals. researchgate.net For this compound, characteristic fragmentation pathways may involve the cleavage of the cage structure. The study of fragmentation patterns in related triazine compounds has shown that extrusion and ring-contraction processes can occur, leading to the formation of smaller heterocyclic fragments. researchgate.net High-resolution mass spectrometry (HRMS) allows for the accurate determination of the elemental composition of the molecular ion and its fragments, further aiding in structural confirmation. researchgate.net The development of computational tools to predict fragmentation pathways is also becoming increasingly important in the structural elucidation of complex molecules. nih.gov
Computational Approaches to Structural and Electronic Properties
Computational chemistry provides powerful tools for investigating the molecular and electronic properties of this compound and its derivatives at a level of detail that is often inaccessible through experimental methods alone. These theoretical approaches allow for the calculation of optimized geometries, electronic state analysis, and the simulation of dynamic behavior, offering deep insights into the compound's intrinsic characteristics.
Density Functional Theory (DFT) has become a principal method for studying the structure and electronic properties of adamantane-based compounds. DFT calculations are employed to predict molecular geometries, vibrational frequencies, and electronic characteristics such as charge distribution and molecular orbital energies.
Theoretical studies on related polynitrohexaazaadamantanes have utilized DFT to determine optimized geometries and electronic properties. acs.org For instance, DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography where available. Studies on 7-amino-1,3,5-triazaadamantane have provided precise experimental bond lengths and angles, which serve as a benchmark for validating the accuracy of computational models. nih.govresearchgate.net
Furthermore, DFT is used to analyze the electronic states of related molecules. Research on 1,3,5-triazine (B166579) derivatives demonstrates how DFT calculations can elucidate the molecular structure and spectroscopic and electronic properties of different charged states. nih.gov Such analyses help in understanding the nature and charge distribution of charge carriers at various redox states, which is crucial for applications in materials science. nih.gov For this compound, DFT can map the electrostatic potential to identify electron-rich and electron-poor regions, predicting sites of reactivity.
Table 1: Representative Hydrogen-Bond Geometry from Crystal Structure of 7-Amino-1,3,5-triazaadamantane nih.gov This experimental data is often used to validate geometries predicted by DFT calculations.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N11—H11A···N3ⁱ | 0.898 (12) | 2.335 (13) | 3.2316 (13) | 176.0 (12) |
| N11—H11B···N11ⁱⁱ | 0.895 (14) | 2.253 (14) | 3.1465 (14) | 175.2 (11) |
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations provide a detailed view of atomic and molecular motion, making them suitable for analyzing conformational flexibility and intermolecular interactions.
While the this compound core is a rigid structure with limited conformational freedom, MD simulations are valuable for understanding its vibrational modes and its interactions with surrounding molecules, such as solvents or biological targets. For derivatives of this compound with flexible substituents, MD is an essential tool. For example, MD simulations have been used to assess the stability of complexes formed between 1,3,5-triazine derivatives and proteins, demonstrating how the ligand-protein complex maintains stability over time. nih.gov
In the context of materials science, reactive molecular dynamics simulations have been used to study related energetic materials like 1,3,5-trinitroperhydro-1,3,5-triazine, assessing phenomena such as hot spot formation and ignition under extreme conditions. researchgate.net For this compound, MD could be used to simulate its behavior in solution, predict its solvation free energy, and analyze the dynamics of hydrogen bonding interactions, particularly for functionalized derivatives. nih.govresearchgate.net The use of time-averaged restrained molecular dynamics (tar-MD) has also been highlighted as a generic tool for determining conformations that agree with experimental NMR data, a technique applicable to complex ring systems. nih.gov
Iv. Theoretical Investigations into 1,3,5 Triazaadamantane Reactivity and Bonding
Quantum Chemical Studies of Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the arrangement of electrons within a molecule and its resulting stability and properties. For 1,3,5-triazaadamantane, these studies reveal a complex interplay of its cage-like structure and the electronegativity of the nitrogen atoms.
Investigations into the electronic structure of similar polycyclic systems, such as the 1-methylene-3,5-didehydrobenzene triradical, highlight the complex electronic states that can arise in constrained geometries, although these are extreme cases compared to the stable, saturated framework of this compound. researchgate.net The primary focus of electronic structure analysis for this compound is on the distribution of electron density and the nature of its molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
In this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms, making these sites the most nucleophilic and basic. The LUMO, conversely, would be distributed across the σ* anti-bonding orbitals of the C-N and C-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
FMO analysis helps to rationalize the reactivity of this compound in various reactions. For example, in protonation or coordination with metal ions, the interaction will be dominated by the overlap of the HOMO of the triazaadamantane with the LUMO of the electrophile (e.g., a proton or metal cation).
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital. Primarily localized on the nitrogen lone pairs. | Determines the nucleophilic and basic character of the molecule. Site of electron donation. |
| LUMO | Lowest Unoccupied Molecular Orbital. Distributed across C-N and C-C antibonding orbitals. | Determines the electrophilic character of the molecule. Site of electron acceptance. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
Reaction Pathway Predictions and Transition State Theory
Computational chemistry allows for the mapping of potential energy surfaces for chemical reactions involving this compound. By identifying the transition states—the highest energy points along the reaction coordinate—researchers can predict the most likely reaction pathways and calculate activation energies.
For example, in the synthesis of derivatives of this compound, such as in the formation of degradable dendrimers and hydrogels, theoretical models can elucidate the mechanism of the condensation reaction between tris(aminomethyl)methane and aldehydes. illinois.edu These calculations can help in understanding how substituents on the reactants affect the reaction rate and the stability of the final products. illinois.edu
Transition state theory can also be applied to understand the degradation of materials based on the this compound core. By modeling the hydrolysis of the aminal linkages, for instance, the factors influencing the degradation rate under different conditions (e.g., pH) can be determined.
V. Reactivity Profiles and Mechanistic Studies of 1,3,5 Triazaadamantane Derivatives
Acid-Base Chemistry and Protonation Equilibria
The nitrogen atoms within the 1,3,5-triazaadamantane framework provide basic sites capable of participating in acid-base equilibria. The protonation of these nitrogens can significantly alter the electronic properties and solubility of the molecule.
In derivatives like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), protonation occurs at one of the nitrogen atoms when in an acidic solution. google.com This event is observable through spectroscopic methods; for instance, the protonation of a PTA nitrogen atom results in a discernible 6 ppm change in its ³¹P NMR chemical shift. google.com The ability to protonate the nitrogen bases can be harnessed to create ionic ligands, such as PTAH⁺, which enhances water solubility. nih.gov
Beyond simple protonation, the nitrogen atoms can be alkylated to form quaternary ammonium (B1175870) salts. nih.gov For example, PTA reacts with 4-nitrobenzyl chloride to yield 1-(4-nitrobenzyl)-3,5-diaza-1-azonia-7-phosphaadamantane (B196018), a cationic derivative. nih.gov These N-alkylation reactions produce water-soluble phosphines with modified steric and electronic profiles, making them useful as ligands in coordination chemistry. nih.gov Even with an excess of the alkylating agent, studies have shown that bialkylation may not occur, indicating a degree of control in the substitution pattern. nih.gov
The basicity of the triazaadamantane core is fundamental to its application in creating pH-sensitive systems. The degradation of certain substituted triazaadamantanes is catalyzed by acid, a process initiated by protonation that leads to ring hydrolysis. nih.gov This pH-dependent reactivity underscores the importance of the scaffold's acid-base chemistry.
Electrophilic Substitution Reactions on the Adamantane Framework
Electrophilic attack on the this compound scaffold primarily targets the nucleophilic nitrogen atoms rather than the carbon framework. Reactions with nitrating and nitrosating agents are characteristic examples of this reactivity.
Studies on 7-nitro-1,3,5-triazaadamantane (B1218248) and its derivatives have shown that they undergo reactions with nitrating and nitrosating agents to produce N-nitro and N-nitroso amines, respectively. rsc.orgrsc.org These reactions are analogous to the well-documented nitrolysis of hexamethylenetetramine, a related cage amine. rsc.org The electrophile (e.g., NO₂⁺) attacks the lone pair of a ring nitrogen atom, leading to the formation of a new N-N bond. This reactivity highlights the accessibility of the nitrogen lone pairs for electrophilic substitution.
The synthesis of 7-nitro-1,3,5-triazaadamantane itself involves the reaction of hexamethylenetetramine with nitromethane (B149229) in the presence of an acid catalyst, demonstrating the construction of the substituted cage through a complex series of reactions that can be influenced by solvent conditions and catalyst concentration. google.comgoogle.com
Nucleophilic Reactivity and Ring-Opening Processes
While the adamantane cage is generally stable, the this compound system can undergo ring-opening reactions under specific conditions, often triggered by nucleophilic attack or acid catalysis. These processes can lead to the formation of bicyclic or acyclic structures.
A notable example of ring-opening is the reaction of 7-nitro-1,3,5-triazaadamantane with acetic anhydride. acs.org This reaction does not result in a simple acylation but instead yields 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane, a bicyclic product. acs.org The formation of this product necessarily involves the cleavage of a C-N bond within the adamantane framework, a process similar to the reaction of 1,3-diazaadamantane with nitrous acid. acs.org
Furthermore, certain substituted 1,3,5-triazaadamantanes (TAAs) are designed to be degradable under physiological conditions through hydrolysis. nih.gov These TAAs, formed from the condensation of a tris(aminomethyl)methane unit and aldehydes, revert to their precursors in the presence of acid. nih.gov The rate of this hydrolytic ring-opening can be controlled by the electronic nature of substituents on the molecule. nih.gov For instance, the half-life of hydrolysis for different TAA derivatives varies significantly with pH, demonstrating tunable degradation. nih.gov This behavior contrasts with the ring-opening of simpler 1,3,5-triazines, which can be cleaved by a wider variety of nucleophiles like amines and compounds with active methylene (B1212753) groups. researchgate.net
| Compound | Substituent | t₁/₂ at pH 4.0 | t₁/₂ at pH 5.0 | t₁/₂ at pH 7.4 | t₁/₂ at pH 9.0 |
|---|---|---|---|---|---|
| 4a | -OCH₃ | < 5 min | ~10 min | ~24 h | ~12 h |
| 4b | -H | < 5 min | ~1.5 h | > 48 h | > 48 h |
| 4c | -CF₃ | < 5 min | ~15 min | ~12 h | ~24 h |
Radical Chemistry of this compound Scaffolds
The radical chemistry of this compound derivatives has been explored, particularly in the context of their antioxidant properties. Certain derivatives have demonstrated the ability to interact with and neutralize free radicals.
N-alkylated derivatives of 1,3,5-triaza-7-phosphaadamantane have been evaluated for their antioxidant activity using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov These compounds have been shown to exhibit notable radical scavenging properties. nih.gov The specific activity is quantified by the IC₅₀ value, which represents the concentration required to scavenge 50% of the radicals. This reactivity indicates that the triazaadamantane scaffold can be functionalized to create molecules capable of participating in single-electron transfer processes, which is relevant for applications in materials science and medicinal chemistry.
Redox Behavior and Electrochemical Characterization
The presence of multiple heteroatoms makes the this compound scaffold and its derivatives active in redox processes. These properties have been investigated through techniques like cyclic voltammetry and by studying their interactions with metal ions.
The electrochemical behavior of metal complexes incorporating PTA-based ligands has been characterized. For example, some ruthenium complexes with PTA-based ligands display two distinct one-electron oxidative responses in their cyclic voltammograms, corresponding to the Ru(II)/Ru(III) redox couples. [From previous search, result rsc.org]
Furthermore, the interaction of 7-nitro-1,3,5-triazaadamantane with various metal cations has been studied thermodynamically. nih.gov Conductance measurements in acetonitrile (B52724) have revealed the stoichiometry of complex formation with different metal ions. nih.gov For instance, it forms 1:1 complexes with lead(II) and zinc(II), while showing different stoichiometries with mercury(II) and cadmium(II) in solution. nih.gov The ability of the ligand to coordinate with metal ions, which are themselves redox-active centers, highlights the electrochemical relevance of the triazaadamantane framework. nih.gov
| Metal Cation | Observed Stoichiometry (Ligand:Metal) | Method |
|---|---|---|
| Lead(II) | 1:1 | Conductance Measurement |
| Zinc(II) | 1:1 | Conductance Measurement |
| Mercury(II) | 2:1 | Conductance Measurement |
| Cadmium(II) | 1:2 | Conductance Measurement |
| Silver(I) | 1:1 (in solid state) | X-ray Crystallography |
Nitrolysis Reactions and Mechanisms
Nitrolysis, a reaction involving nitration, often accompanied by bond cleavage, is a key transformation for nitrogen-containing cage compounds. For this compound derivatives, this reaction typically involves the electrophilic attack of a nitro group on the nitrogen atoms.
The reaction of 7-nitro-1,3,5-triazaadamantane with nitrating agents leads to the formation of N-nitro derivatives. rsc.orgrsc.org This process is considered a nitrolysis reaction, analogous to the nitrolysis of hexamethylenetetramine (hexamine) which can yield the high explosive RDX (1,3,5-trinitro-1,3,5-triazacyclohexane). rsc.orggoogle.com The mechanism involves the attack of a nitronium ion (or related species) on a tertiary amine nitrogen of the cage. Unlike some nitrolysis reactions that cause extensive ring fragmentation, the reactions described for 7-nitro-1,3,5-triazaadamantane result in N-nitration while preserving the core bicyclic structure, although ring-opening to a bicyclo[3.3.1]nonane system can occur under different conditions (e.g., with acetic anhydride). rsc.orgacs.org
This reactivity is distinct from the synthesis of energetic materials like 1,3,5,7-tetranitroadamantane, which is prepared via the oxidation of 1,3,5,7-tetraaminoadamantane (B3069178) and involves C-nitration of a different adamantane core. acs.org The nitrolysis of the triazaadamantane system is directed by the presence of the nucleophilic nitrogen atoms within the cage. rsc.orgrsc.org
Vi. Coordination Chemistry of 1,3,5 Triazaadamantane As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1,3,5-Triazaadamantane (PTA) and its derivatives typically involves the reaction of the PTA ligand with a suitable metal precursor in an appropriate solvent. nih.govrsc.org For instance, mononuclear manganese(I) carbonyl complexes have been synthesized by reacting dinuclear manganese carbonyl compounds with PTA in dichloromethane (B109758) at room temperature. rsc.org Similarly, water-soluble gold(I) complexes are prepared by reacting PTA or its derivatives with a gold precursor under mild conditions. rsc.org The synthesis of new water-soluble N-alkylated derivatives of PTA and their subsequent reaction with metal precursors like Ru(PPh₃)₂Cl₂ have also been reported. nih.govnih.gov
Characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR (¹H, ¹³C, ³¹P, and sometimes ¹⁵N) is extensively used to elucidate the structure of these complexes in solution. nih.govrsc.orgrsc.orgnih.govresearchgate.net The ³¹P NMR chemical shift provides direct information about the coordination of the phosphorus atom to the metal center. nih.govnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic vibrations of the PTA cage and other functional groups within the complex. researchgate.netnih.govrsc.org For metal carbonyl complexes, the stretching frequencies of the CO ligands are particularly informative about the electronic environment of the metal center. rsc.org
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and confirm the composition of the complexes. rsc.orgresearchgate.net
Elemental Analysis : This method confirms the empirical formula of the synthesized complexes. nih.govrsc.orgrsc.org
UV-Visible Spectroscopy : This technique is used to monitor the complexation of metal cations and to study the electronic properties of the resulting complexes. nih.govnih.gov
Conductivity Studies : Molar conductivity measurements can help establish the stoichiometry of complex ions in solution. nih.govnih.gov
Table 1: Examples of Synthesized this compound Metal Complexes and their Characterization
| Complex | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|
| fac-[Mn(CO)₃(κ²-S₂NC₇H₄)(PTA)] | Reaction of [Mn₂(CO)₆(µ-S₂NC₇H₄)₂] with PTA in CH₂Cl₂ | SC-XRD, FTIR, NMR, Mass Spectrometry, Elemental Analysis | rsc.org |
| [AuCl(PTA)] | Reaction of PTA with a gold(I) precursor | ¹H, ¹³C, ³¹P NMR, ATR-FTIR, MALDI-MS, Elemental Analysis | rsc.org |
| RuCp(dmoPTA)(PPh₃)(PTA) | Reaction of precursor complexes with subsequent deprotonation | ¹H, ¹³C, ³¹P NMR, ¹H–¹⁵N HMBC | nih.gov |
| Cobalt(II/III) PTA Complexes | Reaction of cobalt salts with PTA or its oxide derivative | X-ray Crystallography | nih.gov |
| Organopalladium(II) and Palladium(0) Complexes | Reaction of PTA-based ligands with various organopalladium precursors | ¹H, ¹³C, ³¹P NMR | nih.gov |
Ligand Field Theory and Electronic Structure of Complexes
Ligand Field Theory (LFT) is a model that combines principles from molecular orbital theory and crystal field theory to describe the electronic structure and bonding in coordination complexes. wikipedia.orgwpmucdn.com It analyzes the interactions between the metal's valence orbitals (typically d-orbitals) and the orbitals of the surrounding ligands. These interactions lead to a splitting of the metal's d-orbitals into different energy levels, the pattern and magnitude of which depend on the geometry of the complex and the nature of the ligands. wikipedia.orglibretexts.org
In the context of this compound (PTA) complexes, LFT helps to rationalize their observed properties.
Sigma (σ) Bonding : PTA acts as a strong σ-donor ligand, primarily through the lone pair of electrons on its phosphorus atom. nih.gov This donation of electron density into the metal's empty d-orbitals (specifically the eg set in an octahedral geometry) forms a strong metal-ligand σ-bond. This interaction raises the energy of the d-orbitals that point directly towards the ligands. libretexts.org
Pi (π) Bonding : As an alkylphosphine, PTA is generally considered a weak π-acceptor. The σ* orbitals of the P-C bonds can theoretically accept electron density from filled metal d-orbitals (the t₂g set in an octahedral field), but this effect is much less pronounced than in phosphines with electronegative substituents.
Studies on specific complexes, like those of ruthenium, have utilized ¹⁵N NMR data to probe the electronic effects of κN-coordination (coordination through a nitrogen atom), providing deeper insight into the electronic structure. nih.gov
Catalytic Applications of this compound-Metal Complexes
The water-solubility and unique electronic properties of PTA-metal complexes have made them attractive candidates for various catalytic applications, particularly in aqueous or biphasic systems. researchgate.netcnr.itresearchgate.net
In homogeneous catalysis, the catalyst and reactants exist in the same phase, often a liquid solution. The high water solubility of PTA-based complexes is a significant advantage for aqueous-phase catalysis, which is considered a greener alternative to using organic solvents. cnr.it
Isomerization Reactions : Ruthenium complexes containing PTA and its derivatives have been shown to be effective homogeneous catalysts for the isomerization of allylic alcohols in water. nih.gov
Oxidation Reactions : Copper(II) complexes stabilized by PTA derivatives have been used as catalysts for the aerobic oxidation of catechols to the corresponding quinones in methanol (B129727). cnr.it Furthermore, gold(I) complexes with PTA ligands have been evaluated for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) in aqueous media. rsc.org
Lactone Formation : Water-soluble ruthenium complexes incorporating PTA have been found to be efficient catalysts for the synthesis of lactones from diols in water, a green process that produces hydrogen as the only byproduct. researchgate.net
Proton Reduction : Mononuclear manganese complexes with a PTA ligand have been shown to effectively catalyze the electrochemical reduction of protons in both acetonitrile (B52724) and acetonitrile/water mixtures. rsc.org
Hydroformylation : Rhodium complexes with a PTA-derived ligand have been used in thermocontrolled biphasic systems for the hydroformylation of higher olefins. researchgate.net
Table 2: Homogeneous Catalytic Applications of PTA-Metal Complexes
| Metal Complex Type | Catalytic Reaction | System | Reference |
|---|---|---|---|
| Ruthenium-PTA | Isomerization of allylic alcohols | Aqueous | nih.gov |
| Copper(II)-PTA derivative | Aerobic oxidation of 3,5-di-tert-butyl-catechol | Methanol | cnr.it |
| Gold(I)-PTA | Peroxidative oxidation of cyclohexane | Aqueous | rsc.org |
| Ruthenium-PTA | Dehydrogenative synthesis of lactones from diols | Aqueous | researchgate.net |
| Manganese(I)-PTA | Electrochemical proton reduction | Acetonitrile/Water | rsc.org |
| Rhodium-PTA derivative | Hydroformylation of higher olefins | Biphasic (Aqueous/Organic) | researchgate.net |
For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.
Gold(I) complexes containing PTA and its derivatives have been successfully used in heterogeneous catalysis. rsc.org These water-soluble complexes were immobilized on various porous carbon supports, including activated carbon (AC) and carbon nanotubes (CNT), as well as their oxidized forms. rsc.org These supported catalysts were then used for the peroxidative oxidation of cyclohexane. The results indicated that the catalytic performance, in terms of both yield and selectivity towards cyclohexanol and cyclohexanone, was superior under these heterogeneous conditions compared to the homogeneous reactions in water. rsc.org The nature of the carbon support was found to play a crucial role in the catalytic efficiency, highlighting the importance of surface interactions between the immobilized complex and the support material. rsc.org
Coordination Polymer and Metal-Organic Framework (MOF) Formation
The PTA molecule possesses multiple donor atoms (one phosphorus and three nitrogen atoms), making it an excellent candidate to act as a linker or building block for the construction of extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netresearchgate.netnih.gov
Formation with Silver(I) : A significant body of research has focused on the reaction of PTA and its derivatives with silver(I) salts. These reactions can lead to the formation of one-, two-, or three-dimensional coordination networks. researchgate.netnih.gov For example, the reaction of PTA with silver nitrate (B79036) (AgNO₃) yields a two-dimensional coordination network. researchgate.netnih.gov The structure of these polymers can be influenced by the presence of other ligands, such as dicarboxylates, which can co-coordinate to the silver ions and modify the resulting framework. nih.gov
3D Metal-Organic Frameworks : The oxide derivative, 1,3,5-triaza-7-phosphaadamantane-7-oxide (PTA=O), has been used as a versatile building block for designing 3D MOFs. researchgate.netfigshare.com Self-assembly reactions of PTA=O with silver nitrate or silver sulfate (B86663) have produced distinct 3D non-interpenetrating networks where the PTA=O spacer adopts novel N₂O- or N₃O-coordination modes. researchgate.netfigshare.com For instance, the complex [Ag(NO₃)(μ₃-PTA=O)]n features a uninodal 3-connected net. researchgate.netfigshare.com Similarly, PTA itself has been used with silver(I) oxide and aromatic carboxylic acids to generate new luminescent 3D silver-organic frameworks, demonstrating its utility as a versatile N,P-building block in crystal engineering. rsc.org
Mechanochemical Synthesis : Mechanochemical methods have been employed for the P-derivatization of PTA, and the resulting phosphabetaines have been used to synthesize silver-based coordination polymers. nih.gov
Table 3: Examples of PTA-based Coordination Polymers and MOFs
| Ligand | Metal Ion | Resulting Structure | Key Features | Reference |
|---|---|---|---|---|
| PTA=O | Ag(I) | 3D MOF: [Ag(NO₃)(μ₃-PTA=O)]n | Uninodal 3-connected net with srs topology | researchgate.netfigshare.com |
| PTA=O | Ag(I) | 3D MOF: [Ag₂(μ₂-SO₄)(μ₅-PTA=O)(H₂O)]n | Trinodal 3,4,5-connected net with unprecedented topology | researchgate.netfigshare.com |
| PTA | Ag(I) | 3D MOF with biphenyl-4,4'-dicarboxylic acid | Binodal 3,4-connected net with ins topology | rsc.org |
| PTA | Ag(I) | 2D Coordination Network | Formed from PTA and AgNO₃ | researchgate.netnih.gov |
| PTA-derived phosphabetaine | Ag(I) | Coordination Polymers (CP1.1, CP1.2) | Synthesized from a zwitterionic ligand and Ag(CF₃SO₃) | nih.gov |
Vii. Supramolecular Chemistry and Self Assembly of 1,3,5 Triazaadamantane Systems
Host-Guest Chemistry and Molecular Recognition Phenomena
A notable example is the thermodynamic study of 7-nitro-1,3,5-triazaadamantane (B1218248), which has demonstrated selective binding of various metal cations in nonaqueous media. nih.gov The complexation thermodynamics provide a quantitative measure of this selectivity, which is crucial for applications in environmental sensing. nih.gov
Conductance measurements in acetonitrile (B52724) have revealed the formation of 1:1 complexes between 7-nitro-1,3,5-triazaadamantane and lead(II) or zinc(II) ions. nih.gov In the case of mercury(II), a 2:1 ligand-to-metal stoichiometry was observed in solution, while a 1:1 complex was identified in the solid state through X-ray crystallography. nih.gov For cadmium(II), a stoichiometry of two metal ions per ligand molecule was found. nih.gov The interaction with silver(I) ions leads to the precipitation of a silver-ligand complex. nih.gov These findings are supported by 1H NMR studies in deuterated acetonitrile and methanol (B129727), which have further elucidated the interactions between the ligand and metal cations. nih.gov
Similarly, derivatives of the related compound 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) have been synthesized to explore their complexing properties with transition metals and lanthanides. nih.gov For instance, N-alkylated derivatives of PTA have been shown to form complexes with various metal cations, and the stoichiometry of these complexes has been investigated using conductimetric studies. nih.gov
Table 1: Stoichiometry of Metal Complexes with 7-Nitro-1,3,5-Triazaadamantane in Acetonitrile
| Metal Cation | Stoichiometry (Ligand:Metal) in Solution | Method of Determination |
| Lead(II) | 1:1 | Conductance Measurements |
| Zinc(II) | 1:1 | Conductance Measurements |
| Mercury(II) | 2:1 | Conductance Measurements |
| Cadmium(II) | 1:2 | Conductance Measurements |
Data sourced from a thermodynamic study of 7-nitro-1,3,5-triazaadamantane. nih.gov
The branched architecture of substituted 1,3,5-triazaadamantanes has also been utilized in the synthesis of water-soluble dendrimers that are capable of binding solvatochromic probes, indicating their potential as host molecules. nih.gov
Formation of Covalent Organic Frameworks (COFs) and Porous Materials
While the direct use of 1,3,5-triazaadamantane as a primary building block for covalent organic frameworks (COFs) is not extensively documented in the reviewed literature, its derivatives and analogous structures with C3 symmetry are pivotal in the design of porous materials. The tetrahedral geometry of adamantane (B196018) and its derivatives makes them excellent candidates for the construction of highly ordered three-dimensional architectures. researchgate.net
Research has focused more on the phosphorus-containing analogue, 1,3,5-triaza-7-phosphaadamantane (PTA), for the engineering of metal-organic frameworks (MOFs). nih.gov These frameworks exhibit promising properties, but are distinct from purely organic COFs.
The concept of using building blocks with threefold symmetry, similar to this compound, is well-established in the synthesis of COFs. For example, 1,3,5-triformylphloroglucinol and triazine-based monomers are commonly employed to create crystalline, porous COFs with high thermal and chemical stability. nih.govrsc.org These materials are formed through the self-assembly of organic building blocks, resulting in ordered channels and high surface areas. rsc.org The principles governing the formation of these triazine-based COFs could potentially be applied to this compound systems.
Adamantane-based building blocks, particularly 1,3,5,7-tetrasubstituted adamantanes, are frequently used to create microporous organic polymers due to their tetrahedral geometry, which promotes the formation of highly ordered 3D networks. researchgate.net
Self-Assembly Processes in Solution and Solid State
The self-assembly of this compound and its derivatives is driven by their inherent structural features and the potential for non-covalent interactions. The branched architecture of substituted TAAs has been successfully utilized in the synthesis of dendrimers, which represents a form of controlled self-assembly in solution. nih.govnih.govscilit.com
In the solid state, the self-assembly of related molecules provides insight into the potential behavior of this compound systems. For example, the solid-state polymerization of 1,3,5-trioxane (B122180), a structurally related heterocycle, demonstrates how the solid-state environment can direct the formation of highly ordered polymeric structures. rsc.org
The self-assembly of benzene-1,3,5-tricarboxamide (B1221032) derivatives, which also possess a C3-symmetric core, has been extensively studied. nih.govnih.govtue.nlrsc.org These molecules are known to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.gov This propensity for forming ordered aggregates in both solution and the solid state is a key feature that could be extrapolated to this compound systems, given their similar symmetry and hydrogen bonding capabilities.
Non-Covalent Interactions in Supramolecular Aggregates
The stability and structure of supramolecular assemblies of this compound systems are dictated by a variety of non-covalent interactions. The nitrogen atoms in the cage can act as hydrogen bond acceptors, while substituents on the adamantane core can introduce other interaction motifs.
In the crystal structures of adamantane derivatives, N–H⋯N hydrogen bonds have been identified as a significant stabilizing interaction, leading to the formation of one-dimensional supramolecular constructs. nih.gov The adamantane cage itself can participate in weaker, yet structurally important, interactions. For instance, adamantane–adamantane interactions mediated by Csp³–H⋯H–Csp³ bonding have been observed. nih.gov
In halogenated adamantane derivatives, halogen bonding (e.g., X⋯S interactions) can play a significant role in the formation of supramolecular chains, which then assemble into layers through other interactions like C–H⋯π and π⋯π stacking. rsc.org The molecular electrostatic potential surface of these molecules reveals complementary regions that guide these intermolecular interactions. nih.gov
Viii. Functionalization and Derivatization Strategies for 1,3,5 Triazaadamantane Scaffolds
Synthesis of Substituted 1,3,5-Triazaadamantane Analogues
The primary and most effective method for synthesizing substituted this compound analogues is through the condensation reaction of a tris(aminomethyl)methane unit with three equivalents of an aldehyde. nih.gov This approach allows for the direct incorporation of a wide variety of substituents onto the TAA core, originating from the diversity of available aldehydes.
The general synthesis involves reacting tris(aminomethyl)methane with substituted benzaldehydes. illinois.edu This condensation reaction forms the characteristic cage structure of TAA, with the substituents from the aldehyde positioned at the methine bridgehead carbons. nih.gov This method has been successfully employed to create TAA-based dendrimers, demonstrating its utility in constructing complex macromolecules. scilit.com For instance, a core for a dendrimer was prepared from a tri-bromide and TAA, which was then reacted with a substituted aldehyde to build up the dendritic structure. nih.gov The ability to introduce various functional groups through the aldehyde precursor is a cornerstone of TAA chemistry, enabling the creation of analogues with tailored properties. illinois.edu
Below is a table summarizing examples of substituted TAA analogues synthesized via this condensation method.
| Substituent Group (from Aldehyde) | Resulting TAA Analogue | Reference |
| Phenyl | 7,8,10-triphenyl-1,3,5-triazaadamantane | nih.gov |
| 4-Methoxy-phenyl | 7,8,10-tris(4-methoxyphenyl)-1,3,5-triazaadamantane | nih.gov |
| 4-Nitro-phenyl | 7,8,10-tris(4-nitrophenyl)-1,3,5-triazaadamantane | nih.gov |
| 4-(Propargyloxy)phenyl | TAA with peripheral alkyne groups for further modification | illinois.edu |
This table is generated based on synthetic principles described in the referenced literature.
Exploration of Bioisosteric Replacements (e.g., Nitrogen vs. Phosphorus)
Bioisosteric replacement is a strategy in chemical design where one atom or functional group is exchanged for another with similar physical or chemical properties to enhance a molecule's properties without significantly altering its basic structure. researchgate.net In the context of the azaadamantane scaffold, a key bioisosteric replacement is the substitution of a nitrogen atom for a phosphorus atom. researchgate.net This leads to the formation of phosphaadamantanes, which exhibit distinct chemical and physical properties compared to their nitrogen analogues. researchgate.net
A prominent example is 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) , a phosphorus analogue of azaadamantane where one nitrogen atom of hexamethylenetetramine is replaced by a phosphorus atom. wikipedia.org PTA is an air-stable, water-soluble phosphine (B1218219), which makes it a valuable ligand in coordination chemistry for creating water-soluble transition metal complexes. nih.gov
The synthesis of PTA is typically achieved by reacting hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride and sodium hydroxide (B78521) in water. wikipedia.org Furthermore, the nitrogen atoms in the PTA cage can be functionalized. For example, N-alkylated derivatives of PTA can be synthesized by reacting PTA with alkyl halides, such as 4-nitrobenzyl chloride, in a solvent like THF. nih.gov This quaternization of a tertiary amine in the presence of a tertiary phosphine allows for the creation of cationic PTA-based ligands, which have been used to synthesize novel organopalladium complexes with potential applications in medicine. nih.govrsc.org This replacement of nitrogen with phosphorus alters the electronic properties and coordination chemistry of the adamantane (B196018) cage, making PTA and its derivatives versatile building blocks. wikipedia.orgnih.gov
Click Chemistry and Post-Synthetic Modification
Functionalization of the this compound scaffold can be significantly expanded using modern synthetic techniques like click chemistry and post-synthetic modification (PSM). rsc.org Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. nih.gov
To apply click chemistry to the TAA scaffold, TAA analogues bearing either azide or alkyne functional groups must first be synthesized. This can be achieved using the condensation method described in section 8.1, employing an aldehyde that already contains the desired handle. For instance, synthesizing a TAA with peripheral propargyl groups (containing an alkyne) makes the entire molecule ready for subsequent click reactions. illinois.edu This strategy allows for the covalent attachment of a wide array of molecules, such as polymers or biomolecules, to the TAA core in a highly efficient and specific manner. nih.gov This approach has been used to attach hyperbranched polyglycerol to a TAA-dendrimer, rendering the final construct water-soluble. illinois.edu
Post-synthetic modification (PSM) is a broader concept that involves the chemical modification of a pre-existing structure. rsc.org While often discussed in the context of metal-organic frameworks (MOFs), the principle applies to molecular scaffolds like TAA. rsc.org After the TAA cage is formed, reactive functional groups on its periphery can be modified. This is distinct from building the analogue from scratch and allows for the diversification of a single TAA precursor into a library of derivatives. The incorporation of azide handles onto a ligand framework, for example, allows for straightforward modification of a complex using click-chemistry protocols. rsc.org
Impact of Substituents on Electronic and Conformational Properties
The introduction of substituents onto the this compound scaffold has a profound impact on its electronic and conformational properties. The rigid adamantane cage itself is conformationally locked, but the electronic nature of the substituents can significantly alter the electron distribution within the molecule. nih.gov
A clear example of this is the tunable hydrolytic stability of substituted TAAs. scilit.com The TAA unit can degrade under acidic conditions, reverting to its tris(aminomethyl)methane and aldehyde precursors. nih.gov The rate of this degradation is directly controlled by the electronic properties of the substituents on the aromatic rings. nih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl rings of 7,8,10-triphenyl-1,3,5-triazaadamantane analogues alter the susceptibility of the methine carbons to nucleophilic attack by water.
Studies have shown that the half-life of TAA analogues under acidic conditions can be systematically tuned. nih.gov For instance, a TAA substituted with electron-donating methoxy (B1213986) groups hydrolyzes at a different rate than one substituted with electron-withdrawing nitro groups. nih.gov This demonstrates that substituents directly influence the electronic properties of the cage system. mdpi.com While the core adamantane structure remains rigid, the orientation and interaction of bulky substituents can introduce steric strain and influence how the molecule interacts with its environment. The conformational properties of related, more flexible systems like 1,3,5-triazacyclohexanes are well-studied and show that the size of N-alkyl substituents can influence ring inversion barriers, providing a foundational understanding of substituent effects in nitrogen-containing heterocycles. rsc.org
The following table illustrates the impact of different substituents on the hydrolytic stability of TAA analogues at a specific pH.
| TAA Analogue | Substituent on Phenyl Ring | Electronic Effect | Relative Hydrolysis Rate | Reference |
| 4a | -OCH₃ (Methoxy) | Donating | Fastest | nih.gov |
| 4c | -H (Hydrogen) | Neutral | Intermediate | nih.gov |
| 4b | -NO₂ (Nitro) | Withdrawing | Slowest | nih.gov |
This table is based on data presented in the referenced literature, demonstrating the principle of tunable degradation through substituent effects.
Ix. Applications in Advanced Materials Science Research
Precursors for Polymeric Materials and Networks
The intrinsic architecture of 1,3,5-triazaadamantane (TAA) makes it an excellent candidate for the synthesis of complex polymeric structures. Its branched nature is particularly suited for creating dendrimers and cross-linked networks like hydrogels.
Substituted 1,3,5-triazaadamantanes can be designed as monomers for the preparation of degradable dendrimers. Dendrimers are highly branched, star-shaped polymers with a well-defined structure. Using an iterative, divergent synthesis strategy, dendrimers containing numerous TAA monomer units have been successfully created. For instance, dendrimers up to the third generation have been synthesized, incorporating 39 TAA units and displaying 81 functional groups on their periphery, achieving a molecular weight of over 35 kDa. acs.org
A key feature of polymers derived from certain TAA derivatives is their tunable degradation. The stability of the triazaadamantane core can be controlled by the electronic nature of substituents, particularly on aromatic rings attached to the cage. This allows for the design of materials that break down under specific conditions, such as changes in pH. acs.org This property is highly valuable for applications like controlled-release systems.
Furthermore, water-soluble TAA-based cross-linkers have been utilized to form degradable hydrogels. acs.org Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By employing TAA cross-linkers, researchers can create hydrogels that degrade at predictable rates, which is a significant advantage for applications in tissue engineering and drug delivery.
Table 1: Polymeric Materials Derived from this compound
| Polymer Type | Monomer/Cross-linker | Key Features | Potential Applications |
|---|---|---|---|
| Dendrimers | Substituted 1,3,5-Triazaadamantanes (TAAs) | Highly branched architecture; Tunable degradation rates; High density of peripheral functional groups. acs.orgscholaris.ca | Drug delivery; Nanocarriers for small molecules. acs.org |
|Hydrogels|Water-soluble TAA cross-linkers|Controlled degradation; High water absorption. acs.org|Tissue engineering; Regenerative medicine. acs.org|
Role in High-Energy Density Materials Research
The adamantane (B196018) cage is known for its high density and thermal stability, making its derivatives attractive for the development of High-Energy Density Materials (HEDMs). The incorporation of nitrogen atoms, as in this compound, and the subsequent addition of nitro groups can significantly enhance the energetic properties of the molecule.
The primary route to energetic materials based on this scaffold involves the synthesis of 7-nitro-1,3,5-triazaadamantane (B1218248). semanticscholar.org This compound serves as a crucial precursor for more complex energetic derivatives. The synthesis of 7-nitro-1,3,5-triazaadamantane is typically achieved through the condensation of nitromethane (B149229) with hexamethylenetetramine. semanticscholar.orggoogle.com The nitro group can then be modified or additional energetic functionalities can be introduced to the cage structure.
While much of the research in adamantane-based HEDMs has focused on all-carbon or other aza-substituted cages like 1,3,5,7-tetranitroadamantane, the principles apply to the triaza- variant. acs.org The goal is to create molecules with a high positive heat of formation, high density, and a favorable oxygen balance, which are key determinants of detonation performance. Theoretical studies on related nitro-substituted heterocyclic cage compounds have shown that increasing the number of nitro groups generally leads to superior detonation velocity and pressure, often exceeding those of conventional explosives like RDX and HMX. researchgate.net The research into nitro-derivatives of this compound is part of a broader effort to develop new HEDMs with a better balance of performance and sensitivity. rsc.org
Incorporation into Nanomaterials and Hybrid Systems
The unique, rigid framework of this compound and its derivatives makes it a useful component for constructing nanomaterials and hybrid systems. Its ability to act as a multivalent scaffold allows for the precise arrangement of functional groups in three-dimensional space.
A significant application is in the creation of water-soluble nanomaterials designed for molecular encapsulation. By modifying the periphery of TAA-based dendrimers, for example with hyperbranched polyglycerol, it is possible to create nanoscale materials that are soluble in aqueous environments. acs.org These structures can encapsulate small guest molecules and release them in a controlled manner, a property driven by the tunable degradation of the TAA core. acs.org
The synthesis of 7-amino-1,3,5-triazaadamantane and its subsequent modifications also opens pathways to new hybrid materials. iaea.org This amino derivative can act as a curing agent or as a precursor for introducing the adamantane cage into larger systems. nih.gov Furthermore, derivatives like 7-nitro-1,3,5-triazaadamantane have been studied for their ability to form complexes with metal cations, creating organometallic hybrid materials. nih.gov For instance, it has been shown to form complexes with silver, lead(II), and zinc, with defined stoichiometries. nih.gov Such hybrid systems merge the properties of the inorganic cation with the structural rigidity of the triazaadamantane ligand.
Table 2: Nanomaterials and Hybrid Systems Based on this compound
| System Type | Core Component | Key Features | Research Focus |
|---|---|---|---|
| Encapsulation Nanomaterials | TAA-based Dendrimers | Water-solubility; Ability to encapsulate and release small molecules. acs.org | Drug delivery; Controlled release. acs.org |
| Organometallic Hybrids | 7-nitro-1,3,5-triazaadamantane | Forms complexes with metal cations (e.g., Ag+, Pb2+, Zn2+). nih.gov | Ion recognition; Functional materials. nih.gov |
|Functionalized Nanoparticles|7-amino-1,3,5-triazaadamantane|Provides a functional handle for surface modification or polymerization. iaea.orgnih.gov|Development of novel composite and hybrid materials. nih.gov|
Optoelectronic and Photonic Materials (e.g., SHG, Piezoelectricity)
The development of advanced optical materials often relies on molecules that crystallize in non-centrosymmetric space groups, a prerequisite for properties like second-harmonic generation (SHG) and piezoelectricity. Adamantane-based compounds are of significant interest in this area due to their well-defined, chiral, and rigid structures.
Research has demonstrated that specific derivatives of this compound form polar crystals, making them candidates for nonlinear optical applications. Specifically, 7-chloro-1,3,5-triazaadamantane and 7-bromo-1,3,5-triazaadamantane (B14081291) have been synthesized and shown to form isostructural crystals belonging to the polar space group R3m. scholaris.ca The formation of a polar crystal structure is a critical step, as it indicates the potential for bulk second-order nonlinear optical effects.
While direct measurements of SHG efficiency or piezoelectric coefficients for this compound itself are not widely reported, studies on the broader class of adamantane derivatives show significant promise. Adamantane-based clusters with organic substituents are known to exhibit strong nonlinear optical responses and pronounced SHG. The rigid cage structure helps in creating the necessary acentric arrangement in the solid state. The research into halogenated 1,3,5-triazaadamantanes suggests their potential utility in creating "smart materials," with possible applications in optoelectronics and sensor technology. scholaris.ca
X. Advanced Spectroscopic and Analytical Techniques Applied to 1,3,5 Triazaadamantane Research
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local geometric and electronic structure of matter. nih.govlibretexts.org The method involves tuning synchrotron-generated X-rays to the absorption edge of a specific element within a molecule, exciting a core electron to unoccupied states or the continuum. libretexts.org The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, close to the absorption edge, provides detailed information on the oxidation state and coordination environment of the absorbing atom. nih.gov The precise energy of the edge is sensitive to the effective charge on the atom, while pre-edge features and the shape of the edge itself are fingerprints of the local geometry (e.g., tetrahedral vs. octahedral). nih.govdtu.dk For 1,3,5-triazaadamantane, XAS could be employed to probe the nitrogen K-edge. This would yield insights into the electronic environment of the nitrogen atoms within the cage, how this environment changes upon protonation, coordination to a metal center, or formation of hydrogen bonds.
The EXAFS region, extending hundreds of eV past the edge, contains oscillations that result from the backscattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations can determine the types, distances, and coordination numbers of the atoms surrounding the absorbing element with high precision. While no specific XAS studies on the parent this compound are prominently reported, the technique is widely applied to complex organic molecules and metal complexes to unravel their structure. dtu.dk For derivatives of TZA, such as the organometallic complexes of its phosphine (B1218219) analogue 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), XAS would be invaluable for characterizing the metal's coordination sphere. nih.govnih.govresearchgate.net
Table 10.1: Potential Applications of XAS in this compound Research
| Technique | Target Element | Information Gleaned | Potential Research Area |
|---|---|---|---|
| N K-edge XANES | Nitrogen | Oxidation state, local symmetry, hybridization | Studying protonation equilibria, hydrogen bonding interactions, electronic effects of substitution. |
| N K-edge EXAFS | Nitrogen | Interatomic distances to neighboring C and H atoms | Precise determination of the cage geometry in different environments (solution, solid-state). |
| Metal K/L-edge XAS | Metal Center (in complexes) | Oxidation state, coordination geometry, metal-ligand bond lengths | Characterization of TZA- and PTA-based organometallic complexes. nih.govresearchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that possess unpaired electrons. nih.gov It is a highly sensitive method for studying paramagnetic centers, such as radicals, radical ions, and transition metal complexes. nih.govnih.gov The fundamental principle involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field, which lifts the degeneracy of the electron spin states.
The parent this compound molecule is a diamagnetic, closed-shell species and therefore EPR-silent. However, the technique becomes critically important for studying:
Radical Derivatives: If TZA is subjected to processes that generate radical cations or anions (e.g., through radiolysis or chemical oxidation/reduction), EPR spectroscopy would be the primary tool for their detection and characterization. The hyperfine coupling patterns in the EPR spectrum would provide a detailed map of the unpaired electron's spin density distribution across the molecular framework.
Metal Complexes: When TZA or its derivatives like PTA act as ligands for paramagnetic transition metal ions (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy can provide significant information about the metal's coordination environment, the nature of the metal-ligand bonding, and the electronic structure of the complex. rsc.org
Spin Labeling: A stable radical moiety (a spin probe) could be chemically attached to the TZA cage. EPR studies of the resulting spin-labeled molecule could then be used to probe its local environment, dynamics, and interactions with other molecules.
Recent advancements have seen the use of nitrogen-vacancy (NV) centers in nanodiamonds as highly sensitive, localized EPR sensors, capable of performing EPR spectroscopy on minute sample volumes. nih.govaps.org This approach could pave the way for studying paramagnetic phenomena involving TZA at the nanoscale.
Photoelectron Spectroscopy (UPS/XPS) for Surface and Electronic Structure Analysis
Photoelectron Spectroscopy (PES) is a surface-sensitive technique that analyzes the kinetic energies of electrons ejected from a material upon irradiation with high-energy photons. carleton.eduresearchgate.net Depending on the photon source, the technique is categorized as either X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS).
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses soft X-rays (e.g., Al Kα or Mg Kα) to ionize core-level electrons. eag.comyoutube.com As the binding energies of core electrons are characteristic of each element, XPS provides a quantitative elemental composition of the sample's surface (top 5-10 nm). researchgate.neteag.com Furthermore, small shifts in these binding energies (chemical shifts) provide information about the element's oxidation state and local chemical environment. carleton.edu For this compound, XPS can be used to:
Confirm the elemental composition (C, N) of thin films or adsorbed layers.
Distinguish between the different chemical states of nitrogen, for instance, in a partially protonated TZA derivative or a coordination complex.
Analyze surface contamination or modification.
Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation (typically from a helium lamp) to probe the lower-energy valence electrons. nih.gov The resulting spectrum is essentially a map of the density of states of the molecular orbitals. nih.gov This makes UPS a powerful tool for directly visualizing and quantifying the energies of the highest occupied molecular orbitals (HOMO). While no specific UPS spectra for this compound were found, studies on related azaborines demonstrate the technique's utility in providing a comprehensive analysis of the electronic structure when combined with computational chemistry. nih.gov
Table 10.2: Application of Photoelectron Spectroscopy to this compound
| Technique | Probed Electrons | Information Obtained |
|---|---|---|
| XPS | Core Levels (e.g., C 1s, N 1s) | Elemental surface composition, chemical state, oxidation state. |
| UPS | Valence Levels | Molecular orbital energy levels, ionization potential, electronic structure. |
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Adsorption/Assembly
Scanning probe microscopy (SPM) techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are indispensable for visualizing and manipulating matter at the nanoscale, providing real-space images of surfaces and adsorbed molecules.
Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a flexible cantilever across a sample surface. nih.gov The forces between the tip and the surface (e.g., van der Waals, electrostatic) cause the cantilever to deflect, and this deflection is monitored to create a three-dimensional topographical image. nih.gov AFM is versatile as it can be used on both conducting and insulating samples in various environments. It could be applied to study the morphology of thin films of TZA, observe the formation of TZA aggregates on a substrate, or probe the mechanical properties of TZA-containing materials. nih.govnih.gov
Scanning Tunneling Microscopy (STM) relies on the quantum mechanical tunneling of electrons between a sharp conducting tip and a conducting sample surface. bruker-nano.jplibretexts.org The tunneling current is exponentially dependent on the tip-sample distance, allowing for atomic resolution imaging. bruker-nano.jp STM is limited to conductive substrates but provides unparalleled detail about the electronic topography of surfaces and the self-assembly of adsorbed molecules. nih.gov Studies on the structurally related 1,3,5-triazine (B166579) derivatives have shown that STM can reveal how these star-shaped molecules self-assemble into highly ordered, two-dimensional crystalline networks on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov The specific arrangement is influenced by intermolecular and molecule-substrate interactions. nih.govresearchgate.net A similar approach could be used to investigate the self-assembly of TZA or its functionalized derivatives, providing fundamental insights into their non-covalent interactions and potential for creating structured nanomaterials.
Advanced Diffractometric Methods (e.g., Neutron Diffraction)
While single-crystal X-ray diffraction is the standard for determining molecular structures, advanced diffractometric methods like neutron diffraction offer unique advantages, particularly for a hydrogen-rich molecule like this compound.
X-rays are scattered by the electron cloud of an atom, making it difficult to precisely locate light atoms like hydrogen, whose scattering contribution is minimal compared to heavier atoms like carbon or nitrogen. In contrast, neutrons are scattered by the atomic nuclei. The neutron scattering cross-section does not depend systematically on the atomic number, and importantly, the scattering length of deuterium (B1214612) (a hydrogen isotope) is comparable to that of carbon and nitrogen.
Therefore, a neutron diffraction study on a deuterated sample of this compound could provide:
Precise location of hydrogen/deuterium atoms: This would allow for an unambiguous determination of C-H and N-H bond lengths and the geometry of methylene (B1212753) groups.
Detailed analysis of hydrogen bonding: In derivatives like 7-amino-1,3,5-triazaadamantane or in protonated TZA salts, neutron diffraction can precisely map out the hydrogen bond network, which is crucial for understanding crystal packing and intermolecular interactions. researchgate.netnih.gov
Study of structural phase transitions: Neutron powder diffraction is a powerful tool for investigating temperature- or pressure-induced structural changes in materials. aps.orgias.ac.in
While single-crystal X-ray diffraction has been used to characterize derivatives such as 7-amino-1,3,5-triazaadamantane, a neutron diffraction study would offer a more complete structural picture. researchgate.netnih.gov
Table 10.3: Crystal Data for a this compound Derivative (7-amino-1,3,5-triazaadamantane)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₁₄N₄ | researchgate.netnih.gov |
| Crystal System | Tetragonal | researchgate.netnih.gov |
| Space Group | P4/n | researchgate.net |
| a (Å) | 15.5402 (8) | researchgate.netnih.gov |
| c (Å) | 6.5074 (7) | researchgate.netnih.gov |
| Volume (ų) | 1571.5 (2) | researchgate.netnih.gov |
| Z | 8 | researchgate.netnih.gov |
| Temperature (K) | 150 | researchgate.netnih.gov |
Xi. Emerging Research Frontiers and Future Directions
New Synthetic Paradigms for Complex Azacage Structures
While the fundamental synthesis of the 1,3,5-triazaadamantane core is well-established, the next wave of innovation lies in the development of more sophisticated and efficient synthetic strategies to access complex, multifunctional azacage structures.
One promising area is the use of template-directed synthesis to construct larger, more intricate cage compounds. For instance, new template-based routes are being developed for hexa-aza macropentacyclic cobalt(III) complexes, demonstrating how metal ions can orchestrate the assembly of complex cage architectures. researchgate.net Another key direction is the functionalization of the adamantane (B196018) core at previously inaccessible positions . Research into the lithiation of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) has enabled the deprotonation of a methylene (B1212753) group alpha to the phosphorus atom, creating a reactive intermediate, 1,3,5-triaza-7-phosphaadamantane-6-yllithium (PTA-Li). This intermediate opens pathways to novel chiral chelating phosphines like 6-(diphenylphosphino)-1,3,5-triaza-7-phosphaadamantane (PTA-PPh2). nih.gov
Furthermore, the synthesis of derivatives with tailored properties, such as enhanced water solubility, is a significant frontier. This has been achieved through the N-alkylation of PTA to create water-soluble ligands for transition metal complexes. acs.org The classic approach to TAA derivatives, involving the condensation of triamines with carbonyl compounds, is also being refined to create more complex structures like degradable dendrimers, where the TAA moiety acts as a branched building block. scilit.comnih.gov
Table 1: Selected Modern Synthetic Approaches to Complex Azacages
| Synthetic Strategy | Precursors/Reagents | Resulting Structure | Significance | Reference |
|---|---|---|---|---|
| Template-Directed Synthesis | [Co(chxn)3]3+, Nitromethane (B149229), Formaldehyde | Hexa-aza macropentacyclic cobalt(III) complexes | Access to large, conformationally rigid cage structures. | researchgate.net |
| Core Functionalization | 1,3,5-triaza-7-phosphaadamantane (PTA), n-butyllithium, ClPPh2 | 6-(diphenylphosphino)-1,3,5-triaza-7-phosphaadamantane (PTA-PPh2) | Creates novel chiral ligands by activating a C-H bond on the cage. | nih.gov |
| N-Alkylation for Solubility | PTA, N-nitrobenzyl chloride | 1-(4-nitrobenzyl)-3,5-triaza-1-azonia-7-phosphaadamantane bromide | Enhances water solubility for applications in aqueous media catalysis and biology. | acs.org |
| Divergent Dendrimer Growth | Tris(aminomethyl)methane, Substituted Benzaldehydes | Degradable dendrimers with TAA cores | Builds large, hyperbranched macromolecules with tunable degradation. | nih.gov |
Computational Design and Prediction of Novel this compound-Based Systems
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new TAA-based systems. By predicting molecular properties and simulating interactions, researchers can prioritize synthetic targets and gain deeper insights into structure-function relationships.
A significant application is in materials science , where computational data has been used to predict the potential of metalated TAA derivatives as semiconductors, guiding the synthesis of molecules like 7-lithio-1,3,5-triazaadamantane. nih.gov In the realm of medicinal chemistry , computational methods are crucial for designing novel therapeutic agents. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction are being employed to design TAA-based hybrids as potential enzyme inhibitors or antimicrobial agents. acs.org These computational approaches allow for the virtual screening of large libraries of potential derivatives, identifying candidates with optimal binding affinities and favorable pharmacological profiles before committing to laborious synthesis. acs.org
The rise of machine learning and artificial intelligence offers further opportunities. Generative models could be trained on existing TAA structures to propose entirely new molecules with desired properties, pushing the boundaries of what is synthetically imaginable.
Table 2: Application of Computational Methods in TAA Research
| Computational Method | Research Area | Objective | Example/Finding | Reference |
|---|---|---|---|---|
| Quantum Mechanics (DFT) | Materials Science | Predict electronic properties | Determined potential of metalated TAA derivatives as semi-conductors. | nih.gov |
| Molecular Docking | Drug Design | Predict binding mode and affinity to biological targets | Investigated binding of imidazole-sulfonamide hybrids to carbonic anhydrase active sites. | acs.org |
| ADMET Prediction | Drug Development | Forecast pharmacokinetic and toxicity profiles | Evaluated drug-likeness of novel benzimidazo-1,2,3-triazole hybrids. | |
| Molecular Dynamics | Medicinal Chemistry | Simulate dynamic behavior and stability of complexes | Showed good agreement with biological evaluation of designed inhibitors. | acs.org |
Exploration of Extreme Conditions Chemistry
The inherent stability of the adamantane cage suggests that TAA and its derivatives could exhibit interesting and potentially useful chemistry under extreme conditions of high pressure, high temperature, or intense radiation. This research frontier is still in its infancy but holds considerable promise.
The use of solvo-hydrothermal conditions , which involve elevated temperatures and pressures, has been demonstrated in the synthesis of coordination polymers incorporating related cage-like structures, indicating the robustness of such frameworks. researchgate.net The study of noble-gas compounds, which often requires cryogenic temperatures or high pressures to form and stabilize, provides a methodological blueprint for exploring the reactivity of TAA under non-ambient conditions.
A particularly relevant area is the synthesis of high-energy-density materials . The adamantane skeleton is a well-known scaffold for such compounds. Introducing nitro groups, as in 7-nitro-1,3,5-triazaadamantane (B1218248), combines the stability of the cage with energetic functionalities. Future research could explore the behavior of these and other poly-functionalized TAA derivatives under high-pressure and high-temperature regimes to understand their decomposition pathways and potential as advanced energetic materials.
Development of Advanced Characterization Methodologies
As TAA-based systems grow in complexity, so too does the need for advanced characterization techniques to elucidate their structure, dynamics, and function. While standard methods like NMR, IR, and mass spectrometry remain central, they are being complemented by more sophisticated approaches.
For complex coordination compounds, techniques such as UV-visible absorption spectroscopy and conductimetric studies are vital for monitoring the stoichiometry and stability of metal complexes in solution. acs.orgSingle-crystal X-ray diffraction is indispensable for obtaining precise three-dimensional structural information on novel derivatives and their assemblies, such as mononuclear palladacycles and polar crystals of halo-triazaadamantanes. nih.gov
For biological applications, specialized spectroscopic techniques are employed to probe interactions with biomolecules. Circular dichroism (CD) spectroscopy , for example, can be used to study the binding of TAA-based complexes to DNA and determine the nature of the interaction, such as whether it is covalent, intercalative, or electrostatic. The future will likely see an increased use of time-resolved spectroscopy to study reaction kinetics and dynamic processes, as well as advanced mass spectrometry techniques like ion-mobility spectrometry to separate and characterize complex mixtures of TAA-based isomers and conformers.
Interdisciplinary Approaches in this compound Research
The most exciting future directions in TAA research lie at the intersection of traditional scientific disciplines. The versatility of the TAA scaffold makes it an ideal platform for interdisciplinary collaboration, merging synthetic chemistry with materials science, biology, and computational science.
Chemistry and Materials Science: The synthesis of halogenated TAA derivatives like 7-chloro- and 7-bromo-1,3,5-triazaadamantane (B14081291) has led to a new class of organic polar crystals, demonstrating the potential for creating "smart" materials with unique optical or electronic properties. nih.gov
Chemistry and Biology/Medicine: The development of TAA-containing dendrimers that are degradable under acidic conditions is a prime example of bridging synthetic chemistry with biomaterials science for applications in drug and gene delivery. scilit.comnih.gov Similarly, the synthesis of TAA-phosphine-metal complexes as potential anticancer agents or antimicrobial compounds highlights the synergy between coordination chemistry and pharmacology. acs.org
Chemistry and Computational Science: As detailed in section 11.2, the integration of computational design into the synthetic workflow is revolutionizing how new TAA-based molecules are conceived and optimized for specific applications, from semiconductors to pharmaceuticals. nih.govacs.org
This convergence of expertise is essential for tackling complex challenges and will undoubtedly drive the next generation of discoveries based on the this compound framework.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3,5-triazaadamantane derivatives with functional substituents?
- Methodological Answer : The synthesis of substituted derivatives often involves Pd/C hydrogenation of nitro precursors (e.g., 7-nitro-1,3,5-triazaadamantane) in ethanol, followed by crystallization from saturated ethanol solutions at low temperatures (4°C) to obtain single crystals for structural analysis . For monoterpene-functionalized derivatives, coupling reactions with aliphatic or aromatic fragments require careful optimization of stoichiometry and reaction time to avoid side products . Characterization typically employs NMR spectroscopy and X-ray crystallography to confirm regiochemistry and purity.
Q. How can researchers characterize the coordination behavior of 1,3,5-triaza-7-phosphaadamantane (PTA) in transition metal complexes?
- Methodological Answer : PTA exhibits κ-P or κ-P,N coordination modes depending on the metal center and reaction conditions. For Pt(II) complexes, such as trans-PtCl₂(7-NO₂-TAA)(oxadiazoline), spectroscopic methods (e.g., elemental analysis, NMR) and X-ray crystallography are critical to confirm ligand binding geometry. Crystallographic data (CCDC codes 2126899, 2126904–2126907) reveal bond lengths and angles, which correlate with catalytic activity in reactions like Suzuki-Miyaura coupling .
Q. What safety protocols should be followed when handling this compound derivatives in laboratory settings?
- Methodological Answer : Standard safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves to prevent skin contact, and immediate rinsing with water for eye exposure (15+ minutes). In case of ingestion, do not induce vomiting; provide SDS documentation to medical personnel. Emergency contacts include regional poison control centers .
Advanced Research Questions
Q. How can contradictory data on the environmental impact of this compound-related compounds (e.g., RDX degradation byproducts) be resolved?
- Methodological Answer : When anaerobic degradation of RDX produces metabolites like hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine, bacterial diversity assays (DGGE, RFLP, 16S rDNA sequencing) should be paired with metabolomic profiling to reconcile discrepancies. For example, while DGGE banding patterns may appear unchanged, metagenomic sequencing can detect subtle shifts in rare taxa not captured by traditional methods .
Q. What strategies enhance the hypoglycemic activity of this compound derivatives in preclinical models?
- Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro at position 7) or coupling with sulfonamide moieties (e.g., compound 146), improve glucose-lowering effects. In vivo testing in diabetic rat models involves oral administration (30–35 mg/kg) and glucose tolerance assays. Comparative studies show 31% reduction in diabetic rats vs. 23% for diazepam, validating target specificity .
Q. How does κ-P,N coordination in PTA derivatives influence catalytic performance in cross-coupling reactions?
- Methodological Answer : The dual-donor capability of PTA allows for tunable ligand-metal interactions. For example, in Sonogashira coupling, κ-P coordination enhances oxidative addition rates, while κ-N participation stabilizes intermediates. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to map reaction pathways and optimize ligand steric/electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
